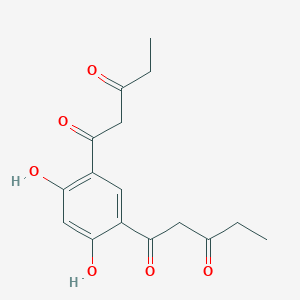
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and two pentane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
Resorcinol+2Acetyl chlorideZnCl21,1′−(4,6−Dihydroxy−1,3−phenylene)di(pentane-1,3-dione)
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form complexes with metal ions and participate in redox reactions. These interactions can modulate enzyme activity, influence cellular processes, and contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar structure but with ethanone groups instead of pentane-1,3-dione groups.
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)bisethanone: Contains an additional hydroxyl group.
1,4-Diacetylbenzene: Lacks the hydroxyl groups and has acetyl groups at the para positions.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(pentane-1,3-dione) is unique due to its combination of hydroxyl and pentane-1,3-dione groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a variety of chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
114649-82-0 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-oxopentanoyl)phenyl]pentane-1,3-dione |
InChI |
InChI=1S/C16H18O6/c1-3-9(17)5-13(19)11-7-12(16(22)8-15(11)21)14(20)6-10(18)4-2/h7-8,21-22H,3-6H2,1-2H3 |
InChI Key |
RYPSLZJHBCZQJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















